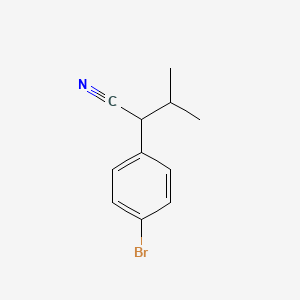

2-(4-Bromophenyl)-3-methylbutanenitrile

Description

Significance of Aryl Nitriles and Halogenated Organic Compounds in Modern Chemical Synthesis

Aryl nitriles are a crucial class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making aryl nitriles valuable intermediates in the synthesis of complex molecules. researchgate.net Their presence is widespread in pharmaceuticals, agrochemicals, and dyes. researchgate.net More than 60 small molecule drugs on the market contain a cyano group, where it can act as a bioisostere for a ketone or engage in polar interactions with biological targets. nih.govnih.gov The synthesis of aryl nitriles has been the subject of extensive research, with methods ranging from classical Sandmeyer and Rosenmund–von Braun reactions to modern transition metal-catalyzed cyanations. researchgate.netrsc.orgchemistryviews.org

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are also of fundamental importance in modern chemical synthesis. The incorporation of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In drug discovery, halogenation is a common strategy to optimize lead compounds. researchgate.netnih.govbenthamdirect.com The ability of halogen atoms, particularly chlorine, bromine, and iodine, to form halogen bonds—a type of non-covalent interaction with Lewis bases—is increasingly recognized as a key factor in the affinity of a ligand for its target protein. nih.govacs.orgnamiki-s.co.jp

The combination of an aryl nitrile and a halogen in a single molecule, as is the case with 2-(4-Bromophenyl)-3-methylbutanenitrile, presents a scaffold with significant potential for further chemical exploration and application.

Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While general synthetic methods for aryl nitriles and the chemistry of halogenated aromatic compounds are well-documented, there is a notable absence of dedicated research articles detailing the synthesis, characterization, or application of this particular molecule.

The research landscape for related compounds, such as other derivatives of 4-bromophenylacetonitrile, shows a variety of applications. For instance, derivatives are used as intermediates in the synthesis of pharmaceuticals and materials with interesting photophysical properties. guidechem.comresearchgate.net However, the specific structural combination of a 4-bromophenyl group with a 3-methylbutanenitrile moiety appears to be underexplored in publicly accessible research.

The primary knowledge gaps for this compound therefore include:

Validated Synthetic Routes: There is a lack of published, optimized, and scalable synthetic methods specifically for this compound.

Physicochemical and Spectroscopic Data: Comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analysis, as well as physical properties like melting point and solubility, are not readily available in the peer-reviewed literature.

Reactivity and Potential Applications: The chemical reactivity of this compound has not been systematically investigated. Consequently, its potential as a building block in medicinal chemistry, agrochemistry, or materials science remains unexplored.

Scope and Objectives of Focused Academic Inquiry on this compound

Given the identified knowledge gaps, a focused academic inquiry into this compound is warranted. The primary objectives of such research should be:

To Develop Efficient and Scalable Synthetic Methodologies: The initial focus should be on the design and optimization of a reliable synthetic route to produce this compound in high yield and purity. This could involve the adaptation of known cyanation or alkylation reactions to the specific substrates.

To Conduct Thorough Physicochemical and Spectroscopic Characterization: A comprehensive analysis of the compound's structure and properties is essential. This includes unambiguous structural elucidation using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and HRMS) and the determination of key physical properties.

To Explore the Synthetic Utility and Potential Applications: A systematic investigation into the reactivity of the nitrile and the bromophenyl moieties of the molecule should be undertaken. This would involve exploring its utility as a precursor for the synthesis of novel, more complex molecules with potential applications in areas such as drug discovery and materials science.

By addressing these objectives, future research can fill the current void in the understanding of this compound and potentially unlock new avenues for the development of novel chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51632-12-3 | bldpharm.com |

| Molecular Formula | C₁₁H₁₂BrN | bldpharm.com |

| Molecular Weight | 238.12 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES | CC(C)C(C#N)c1ccc(Br)cc1 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBRQVNADDWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of 2 4 Bromophenyl 3 Methylbutanenitrile

Reactions of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines, aldehydes, amides, and carboxylic acids.

Reduction of the Nitrile to Other Functional Groups (e.g., Aldehydes)

The triple bond of the nitrile group is susceptible to reduction by various reagents. The product of the reduction is dependent on the specific reagents and conditions employed.

Reduction to Primary Amines: A complete reduction of the nitrile group yields a primary amine. This is typically accomplished using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing nitriles to primary amines in an inert solvent like dry ether. msu.edu Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as Raney nickel, can also be used.

Partial Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging and requires milder, more controlled conditions. The Stephen reduction, which uses tin(II) chloride and hydrochloric acid, is a classic method that proceeds via an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde. openstax.org Another approach involves the use of a hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce the nitrile to an imine that hydrolyzes to an aldehyde upon aqueous workup. Additionally, catalytic reduction using a nickel/aluminum alloy catalyst in an aqueous acid medium, such as formic acid, has been shown to effectively convert benzonitriles to their corresponding benzaldehydes. researchgate.net

Table 1: Summary of Nitrile Reduction Reactions

| Target Functional Group | Reagent(s) | General Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Inert solvent (e.g., dry ether) |

| Primary Amine | H₂ / Raney Ni | Catalytic hydrogenation |

| Aldehyde | 1. DIBAL-H 2. H₂O workup | Low temperature, followed by hydrolysis |

| Aldehyde | SnCl₂ / HCl (Stephen Reduction) | Anhydrous conditions, followed by hydrolysis |

| Aldehyde | Ni/Al alloy, Formic Acid, H₂ | Aqueous acid medium, moderate temperature |

Hydrolysis Pathways to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. researchgate.netmdpi.com The reaction is understood to proceed in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid (or its salt). researchgate.net

Selective Hydrolysis to Amides: To isolate the intermediate amide, the reaction must be stopped before the second hydrolysis step can occur. This can be achieved through carefully controlled, milder conditions. eie.gr The use of an alkaline solution of hydrogen peroxide is one method for this selective transformation. eie.gr Modern methods have also employed catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) for the chemoselective hydration of nitriles to amides, which can be effective for a wide range of substrates. nih.gov

Complete Hydrolysis to Carboxylic Acids: To obtain the carboxylic acid, more forceful conditions are required to drive the reaction past the amide stage. mdpi.com This is typically done by heating the nitrile under reflux with either a strong acid or a strong base. researchgate.net

Acidic Hydrolysis: Heating with an aqueous acid, such as dilute hydrochloric or sulfuric acid, results in the formation of the free carboxylic acid and an ammonium (B1175870) salt. researchgate.netmdpi.com

Alkaline Hydrolysis: Heating with an aqueous alkali, such as sodium hydroxide, produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. researchgate.netmdpi.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. mdpi.com

Reactivity of the Bromine Moiety

The bromine atom attached to the phenyl ring provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Carbon-Halogen Bond Activation and Cross-Coupling Methodologies

Aryl bromides are excellent substrates for a variety of powerful cross-coupling reactions, which have become cornerstones of modern organic synthesis. These reactions typically involve a palladium or nickel catalyst and follow a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. byjus.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl compounds.

Sonogashira Coupling: This methodology is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. princeton.edu The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. princeton.edu

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. byjus.com

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, using a palladium catalyst and a base.

Table 2: Common Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst + Base | Aryl-Aryl or Aryl-Alkyl |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Aryl-Alkynyl |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Aryl-Aryl or Aryl-Alkyl |

| Heck | Alkene | Pd catalyst + Base | Aryl-Vinyl |

Reactivity at the α-Stereocenter and Adjacent Isopropyl Group

The hydrogen atom on the carbon adjacent to both the phenyl ring and the nitrile group (the α-hydrogen) is acidic. This acidity is due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting conjugate base (a carbanion). byjus.com This allows for deprotonation by a suitable base, creating a potent nucleophile for various bond-forming reactions. The adjacent isopropyl group, in contrast, is generally unreactive under these conditions.

The formation of the carbanion at the α-position enables reactions such as:

Alkylation: The generated carbanion can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively adding an alkyl chain at the α-position. Studies on analogous arylacetonitriles have demonstrated successful α-alkylation using alcohols as the alkylating agents in the presence of a base like potassium tert-butoxide. researchgate.net

Aldol-type and Michael Additions: As a strong nucleophile, the α-carbanion can add to carbonyl compounds (Aldol addition) or to α,β-unsaturated systems (Michael addition). mdpi.com

The ability to functionalize this position is synthetically valuable, allowing for the elaboration of the core structure.

Mechanistic Elucidation of Key Reaction Pathways

Nitrile Hydrolysis: The mechanism of nitrile hydrolysis depends on whether it is acid- or base-catalyzed. In acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers leads to the formation of an amide, which can be further hydrolyzed under the same conditions. In basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation from water yields the amide.

Cross-Coupling Reactions: The mechanism for transition metal-catalyzed cross-coupling reactions is generally accepted to proceed through a catalytic cycle. byjus.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of 2-(4-Bromophenyl)-3-methylbutanenitrile, forming a high-valent organometallic intermediate (e.g., Aryl-Pd(II)-Br).

Transmetalation: The organic group from the coupling partner (e.g., the organoboron or organozinc reagent) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst, which re-enters the cycle. byjus.com

α-Carbon Reactivity: The reactivity at the α-carbon is initiated by deprotonation. A base removes the acidic α-hydrogen to form a carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the nitrile group. openstax.org This resonance-stabilized anion then acts as a nucleophile, attacking an electrophile (such as an alkyl halide or a carbonyl carbon) to form a new covalent bond. researchgate.net

Investigation of Radical Intermediates

While direct studies on radical intermediates of this compound are not extensively documented in publicly available literature, the structural motifs of the molecule allow for theoretical postulation of its behavior in radical reactions. The presence of a benzylic proton, alpha to both the phenyl ring and the nitrile group, suggests a potential site for hydrogen abstraction to form a stabilized radical species.

In reactions initiated by radical initiators such as AIBN (Azobisisobutyronitrile), it is plausible that a tributyltin radical could abstract the benzylic hydrogen from this compound. This would generate a tertiary benzylic radical. The stability of this intermediate would be enhanced by resonance delocalization of the unpaired electron across the phenyl ring and the nitrile group. Such radical species are known to participate in a variety of synthetic transformations, including carbon-carbon bond formation and functional group interconversions.

Further investigation using techniques like electron paramagnetic resonance (EPR) spectroscopy would be necessary to definitively detect and characterize these transient radical intermediates.

Formation and Trapping of Iminium Ions

The nitrile functionality in this compound is a key reactive site for transformations that can proceed through iminium ion intermediates. While direct experimental evidence for the formation and trapping of iminium ions from this specific nitrile is limited in published research, the general reactivity of nitriles supports this possibility.

For instance, reduction of the nitrile group with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures typically furnishes an imine after hydrolysis. In the presence of an acid catalyst, this imine can be protonated to form a reactive iminium ion. This electrophilic species can then be trapped by various nucleophiles. The general mechanism for imine and subsequent iminium ion formation involves the nucleophilic addition of a primary amine to a carbonyl compound, followed by dehydration. In the case of a nitrile, a related transformation could be envisaged where the nitrile is first partially reduced to an imine equivalent which then participates in iminium ion chemistry.

Solvent Effects and Their Mechanistic Implications

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound by stabilizing or destabilizing reactive intermediates and transition states. For reactions proceeding through polar or ionic intermediates, such as those potentially involving iminium ions or in nucleophilic substitution reactions at the benzylic position, the polarity of the solvent is a critical factor.

Polar protic solvents, such as water and alcohols, are effective at stabilizing both cations and anions through hydrogen bonding. This can be particularly relevant if a reaction pathway involves the formation of charged intermediates. Conversely, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724), lack the ability to donate hydrogen bonds but possess large dipole moments, making them effective at solvating cations. The reactivity of nucleophiles is often enhanced in polar aprotic solvents as they are less solvated and therefore more "naked" and reactive.

The following table summarizes the general effects of different solvent types on common reaction mechanisms that could be relevant to the chemistry of this compound.

| Solvent Type | Dielectric Constant (ε) | Effect on S(_N)1 Reactions | Effect on S(_N)2 Reactions |

| Polar Protic | High | Rate increases | Rate decreases |

| Polar Aprotic | High | Rate may increase slightly | Rate increases significantly |

| Nonpolar | Low | Rate decreases significantly | Rate decreases |

For example, a hypothetical S(_N)1 reaction involving the departure of a leaving group from the benzylic carbon of a derivative of this compound would be accelerated in polar protic solvents due to the stabilization of the resulting carbocation and the leaving group anion. In contrast, an S(_N)2 reaction at the same position would be favored in polar aprotic solvents where the nucleophile is more reactive.

Analysis of Side Reactions and Their Prevention

In the case of preparing a 4-bromophenyl derivative, the formation of the 2-bromophenyl isomer can be a significant side reaction. The ratio of these isomers is often dependent on the reaction conditions, including the nature of the catalyst, the solvent, and the temperature. To minimize the formation of the undesired 2-bromo isomer, careful optimization of the reaction conditions is necessary. This may involve the use of specific catalysts that favor para-substitution or employing protecting group strategies to block the ortho positions.

Another potential side reaction, particularly in reactions involving strong bases or high temperatures, could be the elimination of HBr from the aromatic ring to form a benzyne (B1209423) intermediate, although this is generally less common for aryl bromides compared to aryl halides with more electron-withdrawing groups.

Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial to minimize these and other potential side reactions. Purification techniques such as chromatography and recrystallization are often employed to remove any side products from the final product.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Bromophenyl 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-(4-Bromophenyl)-3-methylbutanenitrile, ¹H and ¹³C NMR are primary methods for structural confirmation, while other NMR techniques can provide further detailed insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Peak Assignment

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the methylbutane fragment.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-2' and H-6') are chemically equivalent and appear as one doublet, while the protons meta to the bromine atom (H-3' and H-5') are also equivalent and appear as another doublet.

In the aliphatic region, the methine proton (H-2) adjacent to the nitrile and the bromophenyl group appears as a doublet. The neighboring methine proton of the isopropyl group (H-3) shows a more complex splitting pattern, typically a multiplet, due to coupling with both the H-2 proton and the six protons of the two methyl groups. The two methyl groups of the isopropyl moiety (H-4 and H-5) may appear as two separate doublets due to the chiral center at C-2, making them diastereotopic.

A representative peak assignment for the ¹H NMR spectrum is detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | ~7.55 | Doublet (d) | ~8.4 |

| H-2', H-6' | ~7.35 | Doublet (d) | ~8.4 |

| H-2 | ~3.80 | Doublet (d) | ~4.8 |

| H-3 | ~2.30 | Multiplet (m) | - |

| H-4, H-5 | ~1.10, ~0.95 | Doublet (d) | ~6.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. libretexts.org

The spectrum will show signals for the quaternary carbons (C-1', C-4', and the nitrile carbon CN), which are typically weaker in intensity. The aromatic CH carbons (C-2'/C-6' and C-3'/C-5') will appear in the typical downfield region for aromatic compounds. oregonstate.edu The aliphatic carbons (C-2, C-3, and the two isopropyl methyl carbons C-4 and C-5) will resonate in the upfield region. The carbon attached to the electronegative bromine atom (C-4') and the carbon of the nitrile group (CN) have characteristic chemical shifts. oregonstate.edu

A plausible assignment for the ¹³C NMR signals is presented in the following table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' | ~135 |

| C-3'/C-5' | ~132 |

| C-2'/C-6' | ~129 |

| C-4' | ~123 |

| CN | ~119 |

| C-2 | ~45 |

| C-3 | ~35 |

| C-4, C-5 | ~20, ~19 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are instrumental in making unambiguous assignments of ¹H and ¹³C NMR spectra, especially for complex molecules. openpubglobal.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons H-2'/H-6' and H-3'/H-5'. In the aliphatic portion, it would confirm the coupling between the methine proton H-2 and the methine proton H-3, and also between H-3 and the methyl protons (H-4 and H-5). nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its attached carbon signal. For instance, the ¹H signal at ~3.80 ppm (H-2) would correlate with the ¹³C signal at ~45 ppm (C-2).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity between different fragments of the molecule. For example, the methine proton H-2 would show correlations to the nitrile carbon (CN), the isopropyl methine carbon (C-3), and the aromatic quaternary carbon C-1'. The protons of the methyl groups (H-4 and H-5) would show correlations to both C-3 and C-2, confirming the structure of the isobutyl group and its connection point.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. nih.gov The technique is capable of distinguishing between compounds that have the same nominal mass but different chemical formulas. nih.gov

For this compound (C₁₁H₁₂BrN), HRMS would detect the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum would exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS analysis would confirm the exact masses of these isotopic peaks, matching them to the theoretical values calculated for the chemical formula C₁₁H₁₂BrN, thereby validating its elemental composition.

| Ion Formula | Isotope | Calculated Exact Mass | Expected Experimental Mass |

| [C₁₁H₁₂BrN]⁺ | ⁷⁹Br | 237.01532 | 237.0153 ± 0.0005 |

| [C₁₁H₁₂BrN]⁺ | ⁸¹Br | 239.01327 | 239.0133 ± 0.0005 |

Ionization Techniques in Mass Spectrometry (e.g., ESI, DART, EI)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. The choice of ionization technique is critical for obtaining high-quality data, with each method offering unique advantages for the analysis of this specific molecule.

Electron Ionization (EI): As a hard ionization technique, Electron Ionization (EI) imparts significant energy to the analyte molecule, leading to extensive fragmentation. nih.gov This process is highly useful for structural elucidation by providing a characteristic fragmentation pattern, often referred to as a chemical fingerprint. For this compound, EI mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the bond between the chiral carbon and the isopropyl group, leading to a stable benzylic cation. Another probable fragmentation would be the loss of the nitrile group.

Electrospray Ionization (ESI): In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. massbank.euyoutube.com This method is particularly useful for confirming the molecular weight of the compound. When analyzing this compound by ESI, the molecule would likely be observed as a protonated molecule, [M+H]⁺, or as an adduct with a cation from the solvent, such as [M+Na]⁺ or [M+K]⁺. The high-resolution capabilities of modern mass spectrometers coupled with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. For this compound, DART mass spectrometry would likely produce protonated molecules, similar to ESI, providing a quick confirmation of the compound's molecular weight.

A summary of the expected mass spectrometry data is provided in the interactive table below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion(s) | Information Gained |

|---|---|---|

| Electron Ionization (EI) | [M]⁺, fragment ions | Molecular weight, structural information from fragmentation pattern |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Accurate molecular weight, confirmation of elemental composition |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the nitrile, aromatic, and alkyl moieties.

The most prominent and diagnostic peak in the IR spectrum of this compound would be the stretching vibration of the nitrile group (C≡N). This absorption is typically observed in the range of 2220-2260 cm⁻¹ and is often of medium to strong intensity. spectroscopyonline.comnih.gov The aromatic nature of the compound would be confirmed by the presence of several bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the benzene ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. The substitution pattern of the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

The aliphatic portions of the molecule, specifically the isopropyl group and the methine group at the chiral center, would be identified by their C-H stretching and bending vibrations. The C-H stretching vibrations for these sp³-hybridized carbons would appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range. The C-H bending vibrations for the methyl and methine groups would be observed in the 1350-1470 cm⁻¹ region. Finally, the presence of the carbon-bromine bond would result in a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

An interactive table summarizing the expected IR absorption bands is presented below.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220-2260 |

| Aromatic Ring (C-H) | Stretch | 3000-3100 |

| Aromatic Ring (C=C) | Stretch | 1450-1600 |

| Aromatic Ring (C-H) | Out-of-plane bend (para-substituted) | 800-850 |

| Alkyl (C-H) | Stretch | 2850-2970 |

| Alkyl (C-H) | Bend | 1350-1470 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. nih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of a crystalline derivative can provide invaluable structural insights.

Should a suitable crystal be obtained, the resulting crystallographic data would unambiguously confirm the connectivity of the atoms and the relative stereochemistry of the molecule. For a chiral compound like this compound, X-ray crystallography can be used to determine the absolute configuration if a heavy atom like bromine is present. The anomalous dispersion effect of the bromine atom can be used to establish the absolute stereochemistry of the chiral center.

The table below outlines the type of information that would be obtained from a successful X-ray crystallographic analysis.

Table 3: Information Obtainable from X-ray Crystallography of a this compound Derivative

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The absolute stereochemistry of the chiral center. |

Chromatographic Methods for Purity Assessment and Diastereomeric Ratio Determination (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for determining the ratio of its diastereomers if a second chiral center were introduced.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. Detection could be achieved using a UV detector, as the bromophenyl group is a strong chromophore.

For the separation of enantiomers, chiral HPLC is the method of choice. nih.gov A chiral stationary phase (CSP) would be necessary to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds and would be a good starting point for method development. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation of the compound from any impurities. A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (GC-MS) would provide both separation and structural identification of any impurities.

For the determination of the diastereomeric ratio, a chiral GC column would be required. These columns are coated with a chiral stationary phase that can differentiate between the diastereomers, leading to their separation and allowing for their quantification.

The interactive table below provides a summary of potential chromatographic methods.

Table 4: Potential Chromatographic Methods for the Analysis of this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|---|

| Reversed-Phase HPLC | Purity Assessment | C18 | Acetonitrile/Water or Methanol/Water | UV |

| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based (e.g., cellulose, amylose) | Hexane/Isopropanol (B130326) or Acetonitrile/Water | UV, CD |

| Gas Chromatography (GC) | Purity Assessment | Non-polar (e.g., DB-1) or Medium-polarity (e.g., DB-5) | Helium or Hydrogen | FID, MS |

Applications and Utility of 2 4 Bromophenyl 3 Methylbutanenitrile in Complex Chemical Synthesis

Role as a Key Synthetic Intermediate for Agrochemicals and Pharmaceuticals

2-(4-Bromophenyl)-3-methylbutanenitrile serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its structural features, including the bromophenyl group and the nitrile functionality, allow for diverse chemical transformations, making it a valuable building block in the construction of complex molecules.

Precursor in Insecticide Synthesis

The chemical structure of this compound is foundational for the development of certain insecticidal compounds. Aromatic substituted aliphatic alkanols, which can be derived from related structures, are important intermediates in the synthesis of pesticides. google.com For instance, the related compound 2-(4-ethoxyphenyl)-2-methyl propyl alcohol is a key intermediate for the insecticide etofenprox. google.com The synthesis of novel anthranilic diamide (B1670390) insecticides also involves intermediates with similar structural motifs. mdpi.com

Building Block for Drug Candidates (e.g., NEPR inhibitors, Glucocorticoid Ligands)

This compound is a valuable precursor for various drug candidates, including Neprilysin (NEP) inhibitors and glucocorticoid receptor ligands.

NEP inhibitors are a class of drugs used in the treatment of cardiovascular diseases like heart failure. nih.govgoogle.com They function by preventing the breakdown of natriuretic peptides, which help to regulate blood pressure and fluid balance. nih.govnih.gov The synthesis of potent NEP inhibitors often involves complex organic molecules, and intermediates like this compound can provide the necessary chemical scaffold for their construction. medchemexpress.com

Glucocorticoid receptor ligands are another important class of pharmaceuticals with applications in treating inflammatory and autoimmune diseases. mdpi.comnih.gov These ligands interact with the glucocorticoid receptor, a protein that regulates gene expression involved in inflammation. mdpi.comnih.gov The development of selective glucocorticoid receptor modulators is an active area of research, and versatile building blocks are essential for synthesizing new and improved drug candidates.

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound can be utilized as a chiral building block in asymmetric synthesis. orgsyn.orgfrontiersin.org The stereocenter at the carbon atom bearing the cyano group allows for the creation of specific stereoisomers of target molecules, which is crucial for the efficacy and safety of many drugs. nih.gov The conjugate addition of organometallic reagents to α,β-unsaturated esters is a common method for creating β-substituted esters, which are versatile synthons for further transformations. orgsyn.org

Synthetic Versatility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities. researchgate.netmdpi.comnih.govopenmedicinalchemistryjournal.com The nitrile group in this compound is a versatile functional group that can be readily converted into various nitrogen-containing heterocycles. guidechem.com

Formation of Triazole Derivatives

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. mdpi.comresearchgate.net They are known for their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. mdpi.comscispace.com The synthesis of triazole derivatives can be achieved through various methods, and nitrile-containing compounds can serve as precursors in these synthetic routes. researchgate.net

Synthesis of Pyrrolidine (B122466) Derivatives

Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom. nih.gov The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. nih.govnih.gov The synthesis of substituted pyrrolidines can be accomplished through various synthetic strategies, and intermediates derived from this compound can be employed in the construction of these important heterocyclic systems.

Preparation of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds and functional materials. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. The nitrile functionality within this compound positions it as a potential precursor to the requisite amidine functionality for pyrimidine ring formation.

A hypothetical, yet chemically sound, approach would involve the conversion of the nitrile group into an amidine. This transformation can be typically achieved through the Pinner reaction or by reaction with ammonium (B1175870) salts or amines under specific conditions. The resulting amidine, 2-(4-Bromophenyl)-3-methylbutanamidine, would then serve as a key intermediate for cyclocondensation reactions.

Hypothetical Reaction Scheme for Pyrimidine Synthesis:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Ethanol, HCl | Anhydrous conditions | Ethyl 2-(4-bromophenyl)-3-methylbutanimidate hydrochloride (Pinner salt) |

| 2 | Ethyl 2-(4-bromophenyl)-3-methylbutanimidate hydrochloride | Ammonia (B1221849) | 2-(4-Bromophenyl)-3-methylbutanamidine | |

| 3 | 2-(4-Bromophenyl)-3-methylbutanamidine | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Base catalyst (e.g., NaOEt) | Substituted Pyrimidine Derivative |

Contribution to the Expedient Generation of Molecular Complexity

Molecular complexity is a concept that relates to the intricate three-dimensional arrangement of atoms within a molecule, including the number and type of stereocenters, ring systems, and functional groups. The structure of this compound inherently possesses features that can contribute to the generation of molecular complexity in a synthetic sequence.

The presence of a stereocenter at the α-carbon to the nitrile group means that this compound can exist as a racemic mixture or in enantiomerically pure forms. Utilizing an enantiomerically enriched starting material would allow for the synthesis of chiral, non-racemic downstream products, which is of paramount importance in medicinal chemistry and materials science.

Key Structural Features Contributing to Molecular Complexity:

| Feature | Description | Potential Impact on Synthesis |

| Chiral Center | The α-carbon bearing the nitrile and isopropyl groups is a stereocenter. | Allows for the synthesis of enantiomerically pure target molecules. |

| Bromophenyl Group | A functionalized aromatic ring that can participate in cross-coupling reactions. | Enables the introduction of diverse substituents and the construction of more complex scaffolds. |

| Isopropyl Group | A sterically demanding alkyl group. | Can direct the stereochemical outcome of reactions at or near the chiral center. |

| Nitrile Functionality | A versatile functional group that can be transformed into various other functionalities. | Serves as a linchpin for building more elaborate molecular structures. |

Future Research Directions and Theoretical Perspectives on 2 4 Bromophenyl 3 Methylbutanenitrile

Development of Greener and More Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign methods for synthesizing 2-(4-bromophenyl)-3-methylbutanenitrile. Traditional synthetic pathways often rely on harsh reagents and volatile organic solvents. A shift towards greener alternatives is essential for sustainable chemical manufacturing.

Key areas of exploration could include:

Biocatalytic Methods: The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally friendly alternative to conventional chemical hydrolysis or synthesis of nitriles. nih.gov A potential green route could involve the enzymatic dehydration of a corresponding aldoxime precursor in an aqueous medium, which would significantly reduce waste and avoid the use of toxic cyanating agents. nih.gov

Use of Green Solvents: Replacing conventional solvents with greener alternatives like glycerol (B35011) could be a significant step. researchgate.netmdpi.com Glycerol is non-toxic, biodegradable, and can facilitate reactions, sometimes even eliminating the need for a catalyst. researchgate.netmdpi.com

Catalyst-Free and Ambient Temperature Reactions: Designing synthetic protocols that operate at room temperature without the need for a catalyst represents a pinnacle of green chemistry. mdpi.com Research could focus on activating the starting materials through other means, such as solvent effects or physical methods, to achieve the desired transformation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The molecular architecture of this compound, featuring both a nitrile group and a brominated aromatic ring, offers a rich playground for exploring novel chemical reactions.

Future investigations could focus on:

Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor for a variety of other chemical groups, including amines, amides, carboxylic acids, and heterocycles. researchgate.netnumberanalytics.com Research into novel copper-catalyzed transformations, for instance, could convert the alkyl nitrile into N-arylacetamides under redox-neutral conditions, opening pathways to new molecular scaffolds. researchgate.net

Functionalization via the Bromophenyl Group: The bromine atom serves as a key handle for cross-coupling reactions. Exploring Suzuki, Heck, or Sonogashira couplings could allow for the introduction of a wide array of substituents on the phenyl ring, thereby creating a library of derivatives. researchgate.net

Radical-Initiated Reactions: Investigating radical-initiated functionalization of the C(sp3)–H bonds adjacent to the nitrile group could lead to innovative methods for carbon-carbon or carbon-heteroatom bond formation. acs.org Such pathways could provide access to complex molecules that are difficult to obtain through traditional two-electron chemistry. acs.org

Advanced Computational Chemistry and Theoretical Modeling for Mechanism Prediction and Property Rationalization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the research and development process.

For this compound, theoretical studies could provide deep insights:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and analyze electronic properties. researchgate.netchemrxiv.org Such studies can help in understanding the molecule's stability, reactivity, and spectroscopic characteristics before engaging in extensive experimental work. researchgate.netchemrxiv.org

Reaction Mechanism Prediction: Computational modeling can elucidate the pathways of potential reactions. By calculating the energy profiles of transition states and intermediates, researchers can predict the feasibility and selectivity of a proposed transformation, saving significant laboratory time and resources. mdpi.commdpi.com

Rationalization of Properties: Theoretical models can help explain the structure-property relationships of the molecule and its derivatives. For example, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insights into the photophysical properties of newly designed compounds. researchgate.net

Design and Synthesis of Novel Derivatives with Tunable Reactivity and Selectivity

The inherent functionality of this compound makes it an excellent scaffold for creating new derivatives with tailored properties.

Future synthetic efforts could be directed towards:

Derivatization via Cross-Coupling: As mentioned, the bromine atom is a prime site for modification. A systematic exploration of palladium-catalyzed cross-coupling reactions with various boronic acids, alkynes, and alkenes could generate a diverse library of compounds for screening in biological or materials science applications. researchgate.netresearchgate.net

Modification of the Nitrile Group: The reactivity of the nitrile group can be tuned. For example, introducing specific functional groups elsewhere in the molecule could influence the nitrile's susceptibility to nucleophilic attack or its participation in cycloaddition reactions, allowing for controlled and selective transformations. rsc.orgresearchgate.net

Synthesis of Biologically Active Analogues: By strategically modifying the core structure, novel compounds with potential therapeutic applications could be designed. For instance, incorporating the 2-(bromophenyl)nitrile motif into larger molecules has been explored for creating kinase inhibitors. mdpi.comnih.gov This suggests that derivatives of this compound could be valuable leads in drug discovery.

Integration into Flow Chemistry and Automation for Enhanced Synthesis Efficiency

To meet the demands of modern chemical production, transitioning from traditional batch synthesis to continuous flow processes and automated platforms is a critical future direction.

Key advancements in this area would involve:

Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow system offers numerous advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and greater scalability. nih.govflinders.edu.au Multi-step transformations can be telescoped into a single continuous sequence, reducing manual handling and purification steps. flinders.edu.au

Automated Synthesis Platforms: The integration of robotic systems with laboratory information management systems (LIMS) can create a fully automated platform for synthesis. youtube.com Such systems can perform high-throughput screening of reaction conditions to quickly identify optimal parameters and can synthesize libraries of derivatives with minimal human intervention, accelerating the discovery process. youtube.comoxfordglobal.com

In-line Analysis and Optimization: Flow reactors can be equipped with in-line analytical tools (e.g., IR, NMR, HPLC) to monitor reactions in real-time. This allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. flinders.edu.au

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-3-methylbutanenitrile, and how can reaction efficiency be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (a method validated for structurally similar nitriles) reduces reaction time and improves yield compared to conventional heating . Key steps include:

- Substrate preparation : Start with 4-bromophenylacetonitrile and a methylating agent (e.g., methyl iodide).

- Microwave conditions : Optimize parameters (e.g., 150°C, 20 min, 300 W) using a sealed vessel to prevent volatilization.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Analyze H and C spectra to confirm the bromophenyl group (δ 7.3–7.6 ppm for aromatic protons) and nitrile functionality (δ 120–125 ppm in C) .

- Mass Spectrometry : Validate the molecular ion peak at m/z 237 (M) with isotopic patterns consistent with bromine (Br/Br).

- IR Spectroscopy : Identify the nitrile stretch at ~2240 cm.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Methodological Answer: Structural ambiguities (e.g., bond-length inconsistencies) require advanced refinement tools:

- SHELXL Refinement : Use anisotropic displacement parameters and restraints for bromine atoms to address electron density overinterpretation .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify disorder in the methyl or bromophenyl groups .

- Validation Metrics : Ensure R-factor convergence (<5%) and check CIF files against IUCr standards.

Q. How should researchers address contradictory mechanistic data in nitrile-forming reactions involving bromophenyl precursors?

Methodological Answer: Contradictions (e.g., variable yields under similar conditions) may arise from hidden variables:

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation rates.

- Isotopic Labeling : Introduce C-labeled methyl groups to trace reaction pathways.

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies for competing mechanisms (e.g., SN2 vs. radical pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.